molecular formula C8H6BrN3S B1378395 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine CAS No. 1782220-95-4

4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine

Cat. No.: B1378395
CAS No.: 1782220-95-4
M. Wt: 256.12 g/mol
InChI Key: WKBLQGVCVRZXGK-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a bromophenyl group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with thiosemicarbazide in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine can be compared with other similar compounds, such as:

    4-(4-Bromophenyl)-thiazol-2-amine: This compound also contains a bromophenyl group but has a thiazole ring instead of a thiadiazole ring.

    4-Bromophenylacetic acid: This compound contains a bromophenyl group attached to an acetic acid moiety.

The uniqueness of this compound lies in its thiadiazole ring, which imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and materials science .

Properties

IUPAC Name

4-(4-bromophenyl)thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBLQGVCVRZXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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